molecular formula C19H16BrClN2O3 B8811974 1-(2-chlorophenyl)ethyl N-[5-(4-bromophenyl)-3-methyl-1,2-oxazol-4-yl]carbamate

1-(2-chlorophenyl)ethyl N-[5-(4-bromophenyl)-3-methyl-1,2-oxazol-4-yl]carbamate

Cat. No.: B8811974
M. Wt: 435.7 g/mol
InChI Key: ZUWQMMFXMFXJEY-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)ethyl N-[5-(4-bromophenyl)-3-methyl-1,2-oxazol-4-yl]carbamate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromophenyl group, a methylisoxazole ring, and a carbamic acid ester linkage, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)ethyl N-[5-(4-bromophenyl)-3-methyl-1,2-oxazol-4-yl]carbamate typically involves multiple steps, starting with the preparation of the core isoxazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The bromophenyl group is introduced via electrophilic aromatic substitution, while the carbamic acid ester linkage is formed through esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, requiring robust and reproducible methods.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)ethyl N-[5-(4-bromophenyl)-3-methyl-1,2-oxazol-4-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the bromophenyl group or the isoxazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the bromophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the isoxazole ring, while substitution reactions can introduce different functional groups to the bromophenyl moiety.

Scientific Research Applications

Chemistry

In chemistry, 1-(2-chlorophenyl)ethyl N-[5-(4-bromophenyl)-3-methyl-1,2-oxazol-4-yl]carbamate is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules. Its structural features make it a candidate for investigating enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Researchers investigate its efficacy as a drug candidate for treating various diseases, focusing on its pharmacokinetics, bioavailability, and safety profile.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)ethyl N-[5-(4-bromophenyl)-3-methyl-1,2-oxazol-4-yl]carbamate involves its interaction with specific molecular targets. The bromophenyl group and isoxazole ring play crucial roles in binding to target proteins or enzymes, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: An organic compound with a similar aromatic structure but different functional groups.

    4-Iodobenzoic acid: Another aromatic compound with an iodine substituent, differing in its acid functionality.

Uniqueness

What sets 1-(2-chlorophenyl)ethyl N-[5-(4-bromophenyl)-3-methyl-1,2-oxazol-4-yl]carbamate apart is its combination of a bromophenyl group, a methylisoxazole ring, and a carbamic acid ester linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H16BrClN2O3

Molecular Weight

435.7 g/mol

IUPAC Name

1-(2-chlorophenyl)ethyl N-[5-(4-bromophenyl)-3-methyl-1,2-oxazol-4-yl]carbamate

InChI

InChI=1S/C19H16BrClN2O3/c1-11-17(18(26-23-11)13-7-9-14(20)10-8-13)22-19(24)25-12(2)15-5-3-4-6-16(15)21/h3-10,12H,1-2H3,(H,22,24)

InChI Key

ZUWQMMFXMFXJEY-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2Cl)C3=CC=C(C=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 5-(4-bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid (5.764 g, 20.4 mmol) in toluene (200 mL) was added triethylamine (3.13 mL, 22.4 mmol) and diphenylphosphoryl azide (4.42 mL, 20.4 mmol), and the mixture was stirred for 5 minutes at room temperature. 2-Chloro-alpha-methylbenzyl alcohol (3.2 g, 22.4 mol) was added, and the reaction was stirred at 80° C. for 2 hours. The mixture was diluted with EtOAc (200 mL) and extracted with EtOAc. The combined organic layers were washed twice with water and once with brine, and the combined aqueous layers were back-extracted with EtOAc. The combined organic layers were concentrated, and the residue was purified by silica gel chromatography to give [5-(4-bromo-phenyl)-3-methyl-isoxazol-4-yl]-carbamic acid 1-(2-chloro-phenyl)-ethyl ester.
Quantity
5.764 g
Type
reactant
Reaction Step One
Quantity
3.13 mL
Type
reactant
Reaction Step One
Quantity
4.42 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

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